4-(4-Fluoro-2-methylphenyl)benzoic acid

Descripción

Molecular Architecture and IUPAC Nomenclature

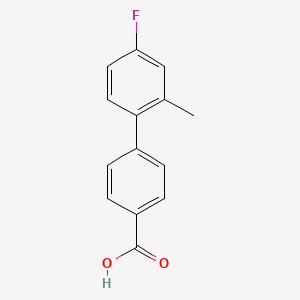

The molecular architecture of 4-(4-Fluoro-2-methylphenyl)benzoic acid encompasses a biphenyl framework with specific substitution patterns that define its chemical identity and properties. According to systematic nomenclature conventions, this compound is officially designated as 4'-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid, reflecting the precise positioning of functional groups across the two aromatic rings. The molecular formula C₁₄H₁₁FO₂ corresponds to a molecular weight of 230.24 grams per mole, establishing the fundamental compositional parameters of this fluorinated aromatic compound.

The structural framework consists of two benzene rings connected through a single carbon-carbon bond, forming the characteristic biphenyl motif. The primary benzene ring bears a carboxylic acid group at the para position (position 4), while the secondary aromatic ring features both a fluorine atom at the para position (4') and a methyl group at the ortho position (2') relative to the biphenyl linkage. This specific substitution pattern creates an asymmetric molecular structure with distinct electronic and steric properties compared to other isomeric arrangements.

Propiedades

IUPAC Name |

4-(4-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUKWYWDEYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620375 | |

| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479079-38-4 | |

| Record name | 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Route from m-Fluorotoluene

A prominent industrially viable method involves a Friedel-Crafts acylation reaction starting from m-fluorotoluene and trihaloacetyl chloride (preferably trichloroacetyl chloride) catalyzed by a Lewis acid such as anhydrous aluminum trichloride. This method is notable for its use of readily available and low-cost raw materials and mild reaction conditions, making it suitable for scale-up production.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | m-fluorotoluene + trichloroacetyl chloride, AlCl3 catalyst, solvent (1,2-dichloroethane), 0 to 10 °C | Formation of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and isomers (ortho and para ketones) |

| 2 | Alkaline hydrolysis | Sodium hydroxide (30% aqueous), stirring 1 hour | Hydrolysis of ketones to corresponding carboxylic acids (4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid) |

| 3 | Acidification and recrystallization | Acidify to pH 3-4 with HCl, recrystallize from toluene | Separation and purification of target 4-fluoro-2-methylbenzoic acid |

- The Friedel-Crafts acylation yields approximately 76% of the desired ketone isomer with about 23% of positional isomers.

- The overall yield of purified 4-fluoro-2-methylbenzoic acid after hydrolysis and recrystallization is about 61%, with purity around 98.5% (HPLC analysis).

- Reaction temperature control between 0 and 10 °C is critical to minimize side reactions.

- The use of 1,2-dichloroethane as solvent and anhydrous aluminum trichloride as catalyst optimizes yield and environmental considerations.

This method avoids harsh conditions such as ultralow temperatures or expensive intermediates, making it industrially practical.

Organometallic Carboxylation of Halogenated Precursors

Alternative methods reported involve the generation of organometallic intermediates from halogenated aromatics followed by carboxylation with carbon dioxide (dry ice):

| Method | Starting Material | Reaction Conditions | Challenges |

|---|---|---|---|

| Grignard reaction | 2-bromo-5-fluorotoluene | Formation of magnesium salt, reaction with dry ice | Requires anhydrous, anaerobic conditions; moderate temperature control |

| Lithiation | 2-bromo-5-fluorotoluene | Butyllithium lithiation at -78 °C, reaction with dry ice | Harsh ultralow temperature, complex setup |

These methods yield 4-fluoro-2-methylbenzoic acid but are less favorable industrially due to complex raw material synthesis, stringent reaction conditions, and scale-up difficulties.

Direct Methylation of 4-Fluorobenzoic Acid Derivatives

Another approach involves the lithiation of 4-fluorobenzoic acid followed by methylation with methyl iodide to introduce the methyl group at the ortho position:

- Reaction with sec-butyl lithium or tert-butyl lithium generates the lithium salt intermediate.

- Subsequent methylation yields 4-fluoro-2-methylbenzoic acid.

This method suffers from low yields, formation of multiple isomers, and difficult purification due to harsh reaction conditions and side reactions.

| Preparation Method | Raw Material Availability | Reaction Conditions | Yield (%) | Industrial Suitability | Purity Achieved | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts acylation from m-fluorotoluene | High | Mild (0-10 °C), Lewis acid catalysis | ~61% | High | ~98.5% (HPLC) | Cost-effective, scalable |

| Grignard reaction from 2-bromo-5-fluorotoluene | Moderate | Anhydrous, anaerobic, moderate temp | Variable | Low | Not specified | Complex raw materials, difficult scale-up |

| Lithiation and carboxylation | Moderate | Ultracold (-78 °C), inert atmosphere | Variable | Low | Not specified | Harsh conditions, costly |

| Direct methylation of 4-fluorobenzoic acid | Moderate | Harsh organolithium reagents | Low | Low | Not specified | Multiple isomers, low yield |

- The Friedel-Crafts acylation route has been experimentally validated with detailed reaction monitoring via HPLC and product characterization.

- The purification step involving recrystallization from solvents such as toluene is critical to separate positional isomers and achieve high purity.

- Selection of trichloroacetyl chloride over other trihaloacetyl chlorides is preferred for cost and environmental reasons.

- Lewis acid catalysts other than aluminum trichloride (e.g., zinc chloride, boron trifluoride) have been tested but aluminum trichloride provides optimal catalytic efficiency.

The most authoritative and industrially feasible preparation method for 4-(4-fluoro-2-methylphenyl)benzoic acid is the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride catalyzed by anhydrous aluminum trichloride, followed by alkaline hydrolysis and recrystallization purification. This method balances raw material accessibility, reaction mildness, yield, and purity, making it the preferred synthetic route in research and production settings.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.2, based on structurally similar benzoic acids ) undergoes deprotonation in basic media to form carboxylate salts.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Neutralization | NaOH, KOH, or NH₃ | Sodium/potassium/ammonium carboxylate salts |

| Salt Formation | Amines (e.g., triethylamine) | Amine-carboxylate complexes |

Applications:

Esterification and Amidation

The carboxylic acid moiety reacts with alcohols or amines to form esters or amides, respectively.

Esterification:

| Reagents | Conditions | Product |

|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Reflux, 12 hrs | Methyl 4-(4-fluoro-2-methylphenyl)benzoate |

| Ethanol + DCC/DMAP | Room temperature, 24 hrs | Ethyl ester derivative |

Amidation:

| Reagents | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) → Amine (e.g., aniline) | 0–5°C, followed by room temp | 4-(4-Fluoro-2-methylphenyl)benzamide |

| EDC/HOBt coupling | DCM, RT, 4–6 hrs | Peptide-like amides |

Notes:

-

Amides exhibit improved bioavailability compared to the parent acid.

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes EAS, with regioselectivity dictated by substituents:

-

Fluoro group : Meta-directing (electron-withdrawing).

-

Methyl group : Ortho/para-directing (electron-donating).

Example Reactions:

| Reaction | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-(4-fluoro-2-methylphenyl)benzoic acid |

| Sulfonation | H₂SO₄, 50°C | 3-Sulfo-4-(4-fluoro-2-methylphenyl)benzoic acid |

| Halogenation | Br₂/FeBr₃ | 3-Bromo derivative (minor ortho isomer) |

Key Findings:

-

Nitration occurs preferentially at the meta position relative to the carboxylic acid group .

-

Steric hindrance from the methyl group reduces ortho substitution .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the aromatic ring participates in NAS under harsh conditions:

| Reagents | Conditions | Product |

|---|---|---|

| NaOH (50% aq.), Cu catalyst, 150°C | 24 hrs | 4-(4-Hydroxy-2-methylphenyl)benzoic acid |

| NH₃/MeOH, high pressure | 100°C, 48 hrs | Amino-substituted derivative |

Limitations:

Reduction:

| Target Group | Reagents | Product |

|---|---|---|

| Carboxylic acid | LiAlH₄, THF, reflux | 4-(4-Fluoro-2-methylphenyl)benzyl alcohol |

| Aromatic ring | H₂/Pd-C, ethanol | Partially hydrogenated derivatives |

Oxidation:

The methyl group undergoes oxidation under strong conditions:

| Reagents | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O, Δ | 80°C, 6 hrs | 4-(4-Fluoro-2-carboxyphenyl)benzoic acid |

| CrO₃/H₂SO₄ | RT, 12 hrs | Aldehyde intermediate (unstable) |

Challenges:

Cross-Coupling Reactions

The biphenyl system participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Extended biphenyl systems |

| Heck Reaction | Alkenes, Pd(OAc)₂ | Styrene derivatives |

Applications:

Aplicaciones Científicas De Investigación

Chemistry

4-(4-Fluoro-2-methylphenyl)benzoic acid serves as a crucial intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution.

- Building Block for Pharmaceuticals : The compound is explored as a precursor in the synthesis of pharmaceutical compounds due to its unique structural features that can enhance biological activity .

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against pathogens such as Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research involving human breast cancer cell lines (MCF-7) demonstrated that the compound significantly reduces cell viability at concentrations above 50 µM, suggesting its potential for development as an anticancer drug .

Medicine

In medicinal chemistry, 4-(4-Fluoro-2-methylphenyl)benzoic acid is being explored for:

- eIF4E Inhibition : The compound has been identified as an eukaryotic initiation factor 4E (eIF4E) inhibitor, which plays a critical role in cancer cell proliferation. This inhibition may provide a therapeutic avenue for cancer treatment .

- Anti-inflammatory Applications : Some derivatives of benzoic acid compounds have shown anti-inflammatory activity, suggesting that this compound could be beneficial in treating conditions like rheumatoid arthritis and osteoarthritis .

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-(4-Fluoro-2-methylphenyl)benzoic acid. The results indicated notable activity against Acinetobacter baumannii, highlighting its potential application in combating resistant bacterial strains.

Anticancer Research

In vitro studies on MCF-7 cells revealed that treatment with 4-(4-Fluoro-2-methylphenyl)benzoic acid resulted in a significant decrease in cell viability, indicating its potential role as an anticancer agent. Further research is needed to elucidate the underlying mechanisms of action.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve disruption of bacterial cell walls or inhibition of essential enzymes .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Table 1: Key Structural Differences

Key Observations :

- Positional Isomerism: The compound 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (CAS 1178942-44-3) is a positional isomer of the target compound.

- Functional Group Impact: Introduction of an amino group (as in ) increases polarity and hydrogen-bonding capacity, while a formyl group () introduces electrophilic reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated based on molecular formula.

Key Observations :

Structure-Activity Relationship (SAR) Insights

- Methyl Group : Introduces steric hindrance and lipophilicity, which may improve blood-brain barrier penetration.

- Positional Effects : Para-substitution on the benzoic acid core (as in the target) maximizes electronic effects on the carboxylic acid group, influencing binding to biological targets.

Actividad Biológica

4-(4-Fluoro-2-methylphenyl)benzoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H11FO2

- CAS Number : 479079-38-4

The compound is characterized by a benzoic acid structure with a fluoro group at the para position and a methyl group at the ortho position, influencing its chemical reactivity and biological interactions .

The biological activity of 4-(4-Fluoro-2-methylphenyl)benzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various substrates .

- Antimicrobial Activity : It has been shown to disrupt bacterial cell walls and inhibit essential enzymes, leading to antibacterial effects .

- Anticancer Properties : Research indicates potential as an eIF4E inhibitor, which plays a significant role in cancer cell proliferation. By inhibiting eIF4E, the compound may suppress tumor growth and enhance the efficacy of existing cancer therapies .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains by disrupting cell wall synthesis. |

| Anticancer | Inhibits eIF4E, potentially reducing tumor growth in various cancer models. |

| Enzyme Modulation | Alters the activity of cytochrome P450 enzymes, affecting drug metabolism pathways. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study demonstrated that 4-(4-Fluoro-2-methylphenyl)benzoic acid showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involved the inhibition of cell wall synthesis and disruption of membrane integrity .

-

Cancer Research :

- In vitro studies on human lung carcinoma cells revealed that the compound effectively inhibited cell proliferation by targeting eIF4E interactions. This inhibition led to increased apoptosis rates in cancer cells .

- Another study highlighted its synergistic effects when combined with other chemotherapeutics, enhancing overall anticancer efficacy in xenograft models .

- Metabolic Pathway Interactions :

Q & A

Q. What are the established synthetic routes for 4-(4-Fluoro-2-methylphenyl)benzoic acid?

The synthesis typically involves coupling reactions. A validated method is the Ullmann reaction , where 2-bromo-4-fluorobenzoic acid reacts with 4-methylphenylboronic acid under copper catalysis in a polar solvent (e.g., DMF) at 80–100°C . Alternative routes include Suzuki-Miyaura cross-coupling using palladium catalysts, though optimization of ligand systems (e.g., SPhos or XPhos) is critical for yield improvement. Post-synthesis, purification via recrystallization (ethanol/water) is recommended to achieve >98% purity .

Q. How is the compound structurally characterized?

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.955 Å, b = 10.006 Å, c = 11.332 Å, and angles α = 89.4°, β = 78.0°, γ = 78.9° are reported for analogous fluoro-benzoic acids .

- Spectroscopy :

Q. What are the solubility profiles and formulation strategies for this compound?

Solubility is pH-dependent due to the carboxylic acid group. It is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, sodium salt preparation (via NaOH neutralization) enhances aqueous solubility. Stability studies recommend storage at –20°C under inert gas to prevent decarboxylation .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals to assess electrophilicity. For similar fluorinated benzoic acids, the HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, with electron-withdrawing fluorine enhancing acidity (pKa ~2.8) . Molecular docking studies (AutoDock Vina) can predict binding affinities to biological targets like cyclooxygenase-2 (COX-2) .

Q. How to resolve contradictions in reported reaction yields across studies?

Discrepancies often arise from subtle variations in:

- Catalyst loading : Copper(I) iodide (5 mol%) vs. palladium(II) acetate (1 mol%).

- Solvent effects : DMF vs. THF, where higher polarity accelerates coupling but may promote side reactions. Systematic Design of Experiments (DoE) with parameters like temperature, solvent, and catalyst ratio can identify optimal conditions .

Q. What strategies validate bioactivity mechanisms, such as enzyme inhibition?

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., COX-2) using fluorescence-based kits. For example, fluorogenic substrates like SC-301 monitor prostaglandin E₂ production .

- SAR studies : Compare analogs (e.g., methyl vs. ethyl substituents) to pinpoint pharmacophore contributions. Fluorine’s electronegativity often enhances binding via halogen bonds .

Q. How to analyze polymorphism and its impact on physicochemical properties?

Polymorph screening involves solvent evaporation (ethanol, acetone) under controlled humidity. Differential Scanning Calorimetry (DSC) identifies phase transitions (melting point variations: 169–171°C for Form I vs. 165–167°C for Form II). Powder XRD distinguishes crystal forms, while dissolution studies correlate bioavailability with lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.